molecular formula C14H11N3O3 B11849546 7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B11849546
M. Wt: 269.25 g/mol
InChI Key: NTJAGUPSKNEVNU-UHFFFAOYSA-N
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Description

7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

The synthesis of 7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the substituents introduced.

Scientific Research Applications

7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct photophysical properties and potential biological activities .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C14H11N3O3/c1-20-12-5-3-2-4-9(12)11-6-7-15-13-10(14(18)19)8-16-17(11)13/h2-8H,1H3,(H,18,19)

InChI Key

NTJAGUPSKNEVNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O

Origin of Product

United States

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